Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound classified as a pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound features a tert-butyl ester group, an acetoxymethyl group, and a hydroxyl group attached to the pyrrolidine ring. Its unique structural characteristics make it significant in organic synthesis and medicinal chemistry, where it can serve as an intermediate or a building block in the synthesis of more complex molecules.
The synthesis of tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and reagent concentrations, to ensure high yields and purity. Common reagents include tert-butyl acetoacetate for reactivity enhancement during the formation of the pyrrolidine structure.
The molecular formula for tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate is . The structure consists of:
The molecular weight is approximately 273.33 g/mol, and it can be represented by various structural notations, including SMILES notation: CC(=O)OCC1CN(C(=O)OC(C)(C)C)CCC1O
.
Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate varies based on its application. In biological contexts, it may interact with enzymes or receptors, modulating their activity. Common mechanisms include:
Relevant data regarding boiling point and melting point may vary based on purity and specific synthesis methods used but are not always readily available in standard references .
Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific applications:
This compound's versatility makes it a valuable component in research and industrial applications across various fields.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1